2-Bromostrychnine

Description

The study of 2-Bromostrychnine is intrinsically linked to the overarching fascination with strychnine (B123637), a complex indole (B1671886) alkaloid that has captivated chemists for over two centuries. The introduction of a bromine atom at the second position of the strychnine core, while seemingly a minor alteration, opens up new avenues for probing the molecule's reactivity, stereochemistry, and biological interactions.

Strychnine and its derivatives, collectively known as the strychnos alkaloids, represent a rich field of natural product chemistry. wikipedia.org The intricate, seven-ring structure of strychnine has served as a benchmark for the development of synthetic strategies and a platform for studying the relationship between chemical structure and physiological activity. nih.gov Within this context, this compound emerges as a key derivative for understanding how the introduction of a halogen atom can influence the properties of the entire molecule. The study of such derivatives is fundamental to mapping the chemical space around the strychnine scaffold.

The journey to unravel the complex structure of strychnine was a monumental undertaking in the history of organic chemistry, culminating in its successful elucidation by Sir Robert Robinson and total synthesis by Robert Burns Woodward. nih.gov Throughout this extensive period of research, the preparation of various derivatives was a critical tool. Early chemists utilized derivatization to selectively modify parts of the molecule, aiding in the piecing together of its complex architecture. While historical records may not always single out this compound, the general strategy of halogenation was a common approach to introduce a reactive handle or a heavy atom for crystallographic studies. The re-examination of the action of bromine on strychnine derivatives, for instance, played a role in refining the proposed structures of these alkaloids. rsc.org

Bromination is a powerful and versatile tool in organic synthesis, allowing for the introduction of a bromine atom that can serve as a leaving group for subsequent substitution reactions or as a directing group for further transformations. In the context of complex molecules like strychnine, regioselective bromination is a significant challenge and an area of active research. nih.gov The ability to selectively introduce a bromine atom at the C2 position would provide a synthetic intermediate with considerable potential for creating a diverse library of strychnine analogs. This targeted modification is crucial for systematic structure-activity relationship (SAR) studies.

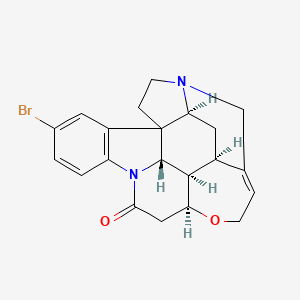

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,5aS,13aS,15aS,15bR)-10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNXJMCNKVBMFY-QMVMYWSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974075 | |

| Record name | 2-Bromostrychnidin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58523-41-4 | |

| Record name | Strychnine, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromostrychnidin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromostrychnine and Its Precursors

Direct Halogenation Strategies for Strychnine (B123637) Frameworks

Direct halogenation involves the substitution of a hydrogen atom on the aromatic ring of strychnine with a bromine atom. The success of these methods hinges on the inherent reactivity of the aromatic system and the judicious selection of reagents and conditions.

Electrophilic aromatic substitution (EAS) is the fundamental mechanism for introducing halogens onto aromatic rings. In the case of strychnine, the aromatic portion is amenable to such reactions. The process typically involves an electrophilic bromine species (e.g., Br⁺ or a polarized bromine molecule) attacking the electron-rich aromatic ring, forming a sigma complex (arenium ion), followed by the loss of a proton to restore aromaticity and yield the brominated product uomustansiriyah.edu.iq. While general EAS mechanisms are well-understood, applying them to complex natural products like strychnine requires specific considerations for regioselectivity and potential side reactions.

Achieving selective bromination at the C2 position of the strychnine molecule is a critical aspect of its synthesis. The electronic and steric environment around each position on the aromatic ring influences the site of electrophilic attack. While specific detailed optimization studies for 2-Bromostrychnine's C2 selectivity are not extensively detailed in the provided search snippets, general principles of EAS suggest that directing groups and reaction conditions play a significant role. For instance, in other aromatic systems, the position of substituents can dictate the regioselectivity of bromination, with electron-donating groups generally activating ortho and para positions, and electron-withdrawing groups deactivating the ring and directing meta uomustansiriyah.edu.iquci.edu. The inherent structure of strychnine, with its multiple functional groups and fused ring systems, presents a unique challenge for achieving high regioselectivity without extensive optimization. Research has noted that methods for selective C-H functionalization at the C2 and C3 positions of strychnine remain scarce researchgate.net.

The choice of brominating agent and any associated catalysts is paramount in controlling the reactivity and selectivity of the bromination process.

N-Bromosuccinimide (NBS) is a widely used reagent for bromination reactions, particularly for allylic and benzylic positions via radical mechanisms, and for aromatic bromination under specific conditions masterorganicchemistry.comorganic-chemistry.orgwikipedia.org. NBS can serve as a convenient source of electrophilic bromine, often in the presence of Lewis acids or other activators. While NBS is well-known for radical bromination, its use in electrophilic aromatic substitution is also documented, sometimes requiring catalysts to enhance reactivity or selectivity organic-chemistry.orgwikipedia.orgacs.org. For instance, a study explored a Lewis base catalyst for electrophilic aromatic halogenation using NBS, showing applicability to various aromatic compounds acs.org. However, specific literature detailing the use of NBS for the direct C2 bromination of strychnine is not explicitly found in the provided snippets, though its general utility as a brominating agent is established.

Elemental bromine (Br₂) is a classic reagent for electrophilic aromatic bromination. The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the Br₂ molecule and generate a more potent electrophile (Br⁺) uomustansiriyah.edu.iq. The choice of solvent can influence the reaction rate, solubility of reactants, and potentially the selectivity. Nonpolar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM) are often employed wikipedia.orgmasterorganicchemistry.comreddit.com. One snippet mentions that the synthesis of this compound involves electrophilic aromatic substitution on strychnine, typically employing bromine (Br₂) in a nonpolar solvent vulcanchem.com. However, specific details regarding solvent systems and their impact on C2 selectivity for strychnine are not elaborated.

Photocatalytic methods offer milder conditions and can sometimes provide enhanced selectivity for C-H functionalization, including bromination researchgate.netacs.orguni-regensburg.demdpi.comrsc.org. These approaches often utilize visible light in conjunction with a photocatalyst (e.g., ruthenium complexes, anthraquinones) and a bromide source (e.g., NaBr, KBr, or even Br₂) to achieve bromination. Some studies have investigated the photocatalytic oxidative bromination of electron-rich arenes and heteroarenes researchgate.netuni-regensburg.de. Notably, one study mentions that complex alkaloids like strychnine could be selectively brominated in moderate yield using a photocatalytic oxidative bromination approach with sodium anthraquinone-2-sulfonate (SAS) as a photocatalyst uni-regensburg.de. This suggests that photocatalysis is a viable avenue for the functionalization of strychnine, though specific details on achieving C2 selectivity are not provided. The general principle involves the photocatalyst absorbing light, becoming excited, and then facilitating electron transfer to generate reactive species that lead to bromination acs.orguni-regensburg.demdpi.comrsc.org.

Investigation of Brominating Agents and Catalysts

Indirect Synthetic Routes to this compound Analogs

Indirect routes to this compound or its analogs would involve either the synthesis of advanced intermediates already bearing a bromine atom at the C2 position or employing functional group transformations on strychnine precursors to introduce the bromine.

Bromination of Advanced Strychnine Intermediates

Strychnine itself, being the most advanced intermediate before the final bromination, can be considered a substrate for direct functionalization. As mentioned, "photocatalytic oxidative bromination" has been employed to selectively brominate strychnine researchgate.net. Beyond strychnine itself, other indole (B1671886) alkaloids, such as festuclavine, have undergone chemoselective bromination at the C2 position using NBS rsc.org. In the broader context of strychnos alkaloid synthesis, building blocks incorporating bromine have been utilized; for instance, a "brominated thiophene (B33073) S,S-dioxide 3" has been employed in constructing alkaloid frameworks chemrxiv.org. Similarly, intermediates like "vinyl bromide 35" have served as precursors in Heck reactions for constructing complex alkaloid skeletons acs.org.

Functional Group Transformations Leading to C2-Bromination

Specific literature detailing functional group transformations on advanced strychnine intermediates that specifically lead to C2-bromination is not extensively documented. While general C-H functionalization strategies are a significant area of research in organic synthesis, detailed examples of such transformations applied to introduce a bromine atom at the C2 position of a late-stage strychnine intermediate are not explicitly provided in the reviewed sources. Research typically focuses on direct bromination or incorporating the bromine atom earlier in the synthesis.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound would likely rely on strategies that introduce chirality early in the synthesis of the strychnine core or employ stereoselective bromination methods.

Catalytic Asymmetric Reactions in Strychnine Total Synthesis Relevant to Halogenation

Catalytic asymmetric reactions have been instrumental in the total synthesis of strychnine and its precursors. Notably, a synthesis developed by MacMillan and coworkers utilized a "catalyst 32 and tribromoacetic acid as co-catalyst" for the asymmetric synthesis of a key strychnine precursor, spiroindoline 39a. This reaction achieved an "82% yield and 97% ee" chemrxiv.orgoup.com. While this reaction introduces chirality and uses a brominating agent (tribromoacetic acid) in a catalytic asymmetric fashion, it is applied to a precursor rather than directly to strychnine for C2 bromination. Other total syntheses of strychnine have employed various catalytic asymmetric strategies, such as asymmetric Michael additions researchgate.netsci-hub.se and organocatalysis acs.org, to establish the complex stereochemistry of the alkaloid, which could potentially be adapted for stereoselective halogenation.

Chiral Auxiliary or Ligand-Controlled Bromination

While the principles of chiral auxiliary and ligand-controlled reactions are well-established in asymmetric synthesis wikipedia.orgnumberanalytics.com, specific examples of their application to achieve stereoselective bromination at the C2 position of strychnine or its advanced intermediates were not found in the reviewed literature. General asymmetric strategies, such as chiral auxiliary-controlled Diels-Alder reactions, have been employed in strychnine synthesis nih.gov, and various chiral auxiliaries and ligands are known wikipedia.orgtcichemicals.com. However, the direct application of these methods for controlled C2 bromination remains an area that would require further investigation.

Compound List

this compound

Strychnine

Festuclavine

Pibocin A

Thiophene S,S-dioxide

Spiroindoline 39a

Tribromoacetic acid

N-bromosuccinimide (NBS)

Vinyl bromide 35

Tryptamine

(R)-BINAl

Data Tables

Table 1: Yields in Related Bromination Reactions

| Compound Brominated | Brominating Agent/Method | Yield | Reference |

| Strychnine | Photocatalytic oxidative bromination | Moderate | researchgate.net |

| Festuclavine | N-bromosuccinimide (NBS) | 80% | rsc.org |

Table 2: Catalytic Asymmetric Synthesis of Strychnine Precursors Relevant to Halogenation

| Target Intermediate | Key Reaction/Catalyst | Yield | Enantioselectivity (ee) | Reference |

| Spiroindoline 39a | Catalytic asymmetric reaction with tribromoacetic acid | 82% | 97% | chemrxiv.orgoup.com |

Chemical Reactivity and Transformative Chemistry of 2 Bromostrychnine

Nucleophilic Substitution Reactions at the C2-Bromine Center

The presence of a bromine atom at the C2 position of the strychnine (B123637) molecule renders this site susceptible to nucleophilic substitution reactions. Bromine is a good leaving group, and the carbon atom to which it is attached can act as an electrophilic center, particularly when activated by adjacent electron-withdrawing groups or through specific reaction mechanisms.

Interconversion to Other Halogenated Analogs

While direct experimental data for the conversion of 2-Bromostrychnine to other halogenated analogs is limited in the provided search results, the synthesis of various halogenated strychnines from the parent compound suggests that halogen exchange reactions are plausible. For instance, the synthesis of 2-chlorostrychnine and 2-iodostrychnine (B3074792) from strychnine has been noted, implying that similar transformations might be applicable to this compound. Such interconversions would typically involve reactions with appropriate halogenating agents or halide salts under specific conditions, aiming to replace the C2-bromine with a different halogen.

Formation of C2-Substituted Strychnine Derivatives

The C2-bromine atom serves as a handle for introducing various substituents through nucleophilic substitution. General principles of nucleophilic substitution, such as the SN2 mechanism, are expected to apply, although the steric bulk and complexity of the strychnine scaffold may influence reaction rates and outcomes.

Cyanide Substitution: Halogenoalkanes commonly react with cyanide ions (CN⁻) in ethanolic solutions under reflux to form nitriles, extending the carbon chain by one atom cusat.ac.inlibretexts.orguni-regensburg.debeilstein-journals.orgbeilstein-journals.org. If applied to this compound, this reaction would be expected to yield a C2-cyano strychnine derivative.

Amine Substitution: Amines and ammonia (B1221849) can act as nucleophiles, reacting with halogenoalkanes to form alkylated amines scielo.brrasayanjournal.co.inajol.infomelscience.comresearchgate.net. In the context of this compound, reaction with primary or secondary amines could lead to C2-amino strychnine derivatives.

Alkoxide Substitution (Williamson Ether Synthesis): Alkoxides, generated from alcohols, can react with alkyl halides via the Williamson ether synthesis to form ethers byjus.comscielo.org.zaresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com. Applying this to this compound would involve reaction with an alkoxide to potentially form a C2-alkoxy strychnine derivative. Laboratory preparations of ethers via Williamson synthesis typically occur under mild conditions (e.g., 50-100 °C for 1-8 hours in solvents like acetonitrile (B52724) or DMF) and can yield 50-95% byjus.com.

Organometallic Reactions: Organometallic reagents, such as Grignard reagents or organolithium compounds, are potent nucleophiles capable of forming new carbon-carbon bonds. While specific examples involving this compound are not detailed, reactions like Suzuki-Miyaura coupling or reactions with organozinc reagents are known for aryl and alkyl halides, often requiring controlled conditions (e.g., low temperatures, specific solvents like 2-MeTHF) d-nb.infomt.commsu.edulibretexts.orglibretexts.org. Such reactions could potentially functionalize the C2 position of this compound.

Reactions Involving Other Functional Groups of the Strychnine Scaffold

The strychnine molecule possesses several other reactive functional groups, including tertiary nitrogen atoms, a carbonyl group, and an olefinic double bond, which can undergo various transformations. The presence of the bromine atom at C2 might influence the reactivity of these groups.

Nitrogen Atom Reactivity (e.g., N-Oxidation)

Strychnine contains two tertiary nitrogen atoms, both of which are potential sites for reactions such as N-oxidation. Specific research indicates that this compound can be oxidized to its N-oxide.

N-Oxidation: A study reported the formation of this compound N-oxide in 50% yield by oxidizing this compound with hydrogen peroxide cusat.ac.in. This transformation involves the addition of an oxygen atom to one of the nitrogen atoms, typically the more accessible or basic one, forming an N-oxide functionality.

Carbonyl Group Transformations

The strychnine scaffold features a ketone carbonyl group. Carbonyl groups are highly reactive and undergo a variety of transformations, primarily nucleophilic addition and reduction reactions.

Reduction: Carbonyl groups can be reduced to secondary alcohols using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), often under mild conditions (room temperature, in solvents like acetonitrile or ethanol) scielo.brajol.infoscielo.org.zamasterorganicchemistry.comlibretexts.orgasianpubs.orgmsu.edumdpi.comlibretexts.org. For instance, the reduction of ketones with NaBH₄ in the presence of wet SiO₂ can yield secondary alcohols in high to excellent yields (94-99%) scielo.br. While specific reductions of the carbonyl group in this compound have not been detailed in the provided snippets, these general methods would be applicable.

Stereochemical Investigations of 2 Bromostrychnine

Analysis of Stereogenic Centers and Chirality

Strychnine (B123637) is a chiral molecule, possessing a complex framework with six asymmetric carbon atoms, including one quaternary center. wikipedia.org The specific stereogenic centers in the strychnine skeleton are located at C7, C8, C12, C13, C14, and C16. The intricate arrangement of these centers gives rise to its unique three-dimensional shape and biological activity. The introduction of a bromine atom at the C-2 position of the aromatic ring does not add a new stereocenter to the molecule, as the C-2 carbon is part of a planar aromatic system. Therefore, 2-bromostrychnine retains the same number and configuration of stereogenic centers as the parent strychnine molecule.

The chirality of this compound, like strychnine itself, is a consequence of this multitude of stereocenters embedded within its rigid, polycyclic structure. The spatial arrangement of the atoms is such that the molecule is non-superimposable on its mirror image, a fundamental criterion for chirality. The absolute configuration of these stereocenters dictates the specific enantiomeric form of the molecule.

Table 1: Stereogenic Centers in this compound

| Atom | Hybridization | Number of Different Substituents | Chiral/Achiral |

| C7 | sp³ | 4 | Chiral |

| C8 | sp³ | 4 | Chiral |

| C12 | sp³ | 4 | Chiral |

| C13 | sp³ | 4 | Chiral |

| C14 | sp³ | 4 | Chiral |

| C16 | sp³ | 4 | Chiral |

This table is based on the known stereocenters of the parent molecule, strychnine.

Diastereomeric Relationships and Formation Control

The synthesis of this compound from strychnine via electrophilic aromatic substitution, specifically bromination, does not typically create new stereoisomers. Since the reaction occurs on the aromatic ring, which is achiral, the existing stereocenters of the strychnine molecule remain unaffected. However, if the synthesis were to proceed through a route that involves the formation or modification of any of the saturated rings containing stereocenters, the potential for creating diastereomers would arise.

In the context of the total synthesis of strychnine and its derivatives, controlling the formation of specific diastereomers is a significant challenge. wikipedia.org Synthetic strategies often employ stereoselective reactions to ensure the correct relative and absolute stereochemistry of the multiple chiral centers. For instance, in many of the reported total syntheses of strychnine, diastereoselective steps are crucial for establishing the correct configuration of the intricate ring system. wikipedia.org

Should a synthetic pathway to this compound involve the construction of the polycyclic skeleton after the introduction of the bromine atom, the control of diastereomer formation would be paramount. This would likely involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions to favor the formation of the desired diastereomer. The relative orientation of substituents on the newly formed chiral centers would define the diastereomeric relationship between the products.

Conformational Analysis and Dynamics

While often depicted as a rigid molecule, studies on strychnine have revealed a surprising degree of flexibility in solution. nih.govcam.ac.uknih.gov This conformational dynamism is primarily associated with the puckering of its various rings. Molecular dynamics simulations and NMR studies, including the use of residual dipolar couplings (RDCs), have shown that strychnine can exist in multiple conformational states in solution. nih.govcam.ac.uknih.gov

These studies have identified low-populated conformers, indicating that the molecule is not static but rather exists in a dynamic equilibrium between different shapes. nih.gov For instance, investigations have pointed to the flexibility of the 'C' and 'F' rings of the strychnine framework. nih.gov This inherent flexibility is expected to be retained in this compound.

Table 2: Potential Conformational Dynamics in this compound (Inferred from Strychnine Studies)

| Ring System | Observed Flexibility in Strychnine | Potential Influence of 2-Bromo Substitution |

| Ring C | Shows conformational variability (puckering) | Minimal direct impact expected due to distance, but could have minor electronic effects. |

| Ring F | Exhibits flexibility with evidence of a second, low-populated conformer | Unlikely to be significantly affected by substitution on the aromatic ring. |

| Ring G | Displays conformational variability (flipping of the carbonyl group) | Potential for electronic interactions between the bromine and the pi-system, which could subtly influence ring G's conformation. |

Influence of Bromine Substitution on Molecular Geometry and Strain

The substitution of a hydrogen atom with a larger bromine atom on the aromatic ring of strychnine will induce changes in the local molecular geometry. The carbon-bromine bond length is significantly longer than a carbon-hydrogen bond, and the van der Waals radius of bromine is also much larger. These factors can lead to steric interactions with adjacent atoms, potentially causing minor distortions in the bond angles and dihedral angles of the aromatic ring and its immediate vicinity.

The introduction of a bulky substituent like bromine can also introduce or alter ring strain, although in the case of an aromatic ring, this effect is generally less pronounced than in saturated systems. The electronic effects of the bromine atom, being an electron-withdrawing group, could also influence the electron distribution within the aromatic ring and potentially have long-range effects on the reactivity and properties of the molecule.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Bromostrychnine

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. Different NMR techniques can be employed to fully characterize a compound.

Multi-dimensional NMR experiments, such as 2D-NMR (e.g., COSY, HSQC, HMBC), are indispensable for assigning the complex spectra of molecules like 2-Bromostrychnine. These experiments reveal correlations between different nuclei, allowing for the mapping of the molecular skeleton and the determination of atom connectivity. For instance, Heteronuclear Single Quantum Correlation (HSQC) experiments correlate directly bonded protons and carbons, while Heteronuclear Multiple Bond Correlation (HMBC) experiments establish longer-range correlations (two or three bonds) between protons and carbons, which are crucial for connecting different parts of the molecule and assigning signals to specific atoms core.ac.uk. These techniques are vital for verifying proposed structures and assigning specific chemical shifts to protons and carbons in this compound, thereby confirming its structural integrity core.ac.ukmdpi.com.

Solid-state NMR (ssNMR) is particularly useful for characterizing compounds in their crystalline or amorphous solid forms, where solution-state NMR might be limited due to insolubility or aggregation mdpi.commdpi.com. ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), can provide information on the local environment and dynamics of nuclei in the solid state mdpi.comohiolink.edu. While specific ssNMR studies on this compound were not detailed in the provided search results, ssNMR is generally applied to understand molecular packing, identify different crystalline polymorphs, and study solid-state dynamics, which can be crucial for understanding the physical properties of a compound mdpi.comohiolink.edu. For example, ssNMR can distinguish between different coordination environments of atoms or reveal the presence of different phases within a material mdpi.comresearchgate.net.

Dynamic NMR (DNMR) is employed to study molecules that undergo conformational changes or chemical exchange on the NMR timescale (typically milliseconds) umn.eduucl.ac.uklibretexts.org. By varying the temperature, DNMR can capture different exchange regimes: slow exchange (discrete signals for each conformer), intermediate exchange (broadened signals, leading to coalescence), and fast exchange (averaged signal) umn.eduucl.ac.uklibretexts.orglibretexts.org. This technique is invaluable for investigating restricted bond rotations, tautomerization, and other dynamic processes that influence a molecule's three-dimensional structure in solution umn.edulibretexts.orgcopernicus.org. For this compound, DNMR could potentially reveal information about the flexibility of its complex ring system and any conformational equilibria it might undergo, providing insights into its preferred spatial arrangements copernicus.org.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also crucial for elucidating fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers can achieve mass accuracies typically within a few parts per million (ppm) europa.euthermofisher.comlcms.czspectroscopyonline.com. This precision is essential for distinguishing between molecules with very similar nominal masses but different elemental formulas thermofisher.comspectroscopyonline.com. For this compound, HRMS would confirm its exact molecular mass and, consequently, its elemental formula, serving as a primary identifier and quality control measure europa.eulcms.czspectroscopyonline.com. For example, a measured accurate mass deviating by only a few ppm from the calculated exact mass strongly supports the proposed molecular formula thermofisher.comlcms.cz.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves selecting a specific precursor ion and fragmenting it into product ions wikipedia.orgnationalmaglab.org. The resulting fragmentation patterns provide detailed structural information, revealing how the molecule breaks down and the types of bonds or functional groups present wikipedia.orgnationalmaglab.orgresearchgate.netnih.gov. Techniques like Collision-Induced Dissociation (CID) or Electron-Activated Dissociation (EAD) are commonly used for fragmentation wikipedia.orgresearchgate.netnih.gov. By analyzing the masses and relative abundances of these fragment ions, researchers can deduce the connectivity of atoms, identify substructures, and propose fragmentation pathways specific to this compound wikipedia.orgnationalmaglab.orgresearchgate.netnih.gov. For instance, the loss of specific neutral molecules or radical fragments can be indicative of particular structural features within the molecule researchgate.net. The search results mention that this compound has analytical characterization including High-resolution MS/MS spectra vulcanchem.com.

Theoretical and Computational Chemistry Studies of 2 Bromostrychnine

Quantum Chemical Calculations

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. nih.govnih.gov These calculations can determine optimized geometries, relative energies, and a host of electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for molecules the size of 2-Bromostrychnine. researchgate.net DFT methods are used to determine the electronic structure and predict various molecular properties.

Key applications of DFT for this compound would include:

Geometry Optimization: Finding the lowest energy structure by calculating forces on the atoms and adjusting their positions to minimize the total energy.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic transition energies.

Molecular Electrostatic Potential (MESP): Mapping the electrostatic potential onto the electron density surface to visualize regions of positive and negative charge. This helps identify sites susceptible to nucleophilic or electrophilic attack.

Global Reactivity Descriptors: Using HOMO and LUMO energies, properties like electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

This interactive table presents theoretical data calculated using the B3LYP functional with a 6-31G(d,p) basis set. Such calculations provide fundamental insights into the molecule's electronic character and reactivity.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution; calculated from the HOMO-LUMO gap. |

| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods are typically more computationally demanding than DFT but can offer higher accuracy, often referred to as "gold standard" benchmarks.

Common ab initio methods include:

Møller-Plesset Perturbation Theory (MP2): The simplest ab initio method to include electron correlation, offering improved accuracy over the Hartree-Fock method. researchgate.net

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered among the most accurate for small to medium-sized molecules. nih.gov

For this compound, these high-accuracy methods would be computationally expensive but could be used to:

Validate the results obtained from more economical DFT calculations.

Calculate highly accurate reaction energies or activation barriers for potential chemical transformations.

Investigate excited electronic states with greater precision. aps.orgarxiv.org

Computational methods are extensively used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. idc-online.comd-nb.info The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry. These theoretical values, when scaled and referenced against a standard like tetramethylsilane (TMS), often show good agreement with experimental data and can aid in the assignment of complex spectra. nih.govsourceforge.ioresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies via methods like DFT is a standard procedure to predict an infrared (IR) or Raman spectrum. uni-muenchen.deuni-rostock.deq-chem.com A frequency calculation must be performed on an optimized, stationary point geometry. uni-rostock.de The results provide the frequencies of the normal modes of vibration. The absence of imaginary frequencies confirms that the structure is a true energy minimum. uni-muenchen.de These calculated frequencies are often systematically scaled to account for anharmonicity and limitations in the theoretical model. rsc.orgiastate.eduresearchgate.net

Table 2: Illustrative Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies for this compound

This table demonstrates how theoretical calculations (DFT B3LYP/6-31G(d,p)) can predict the vibrational modes of a molecule, which are then compared to experimental IR data. A scaling factor is typically applied to the calculated values to improve agreement with experiment.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental (cm⁻¹) |

| C=O Stretch (Amide) | 1715 | 1681 | 1680 |

| C=C Stretch (Aromatic) | 1620 | 1588 | 1590 |

| C-Br Stretch | 695 | 681 | 685 |

| C-N Stretch | 1290 | 1264 | 1265 |

| C-H Stretch (sp³) | 3010 | 2950 | 2948 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govnih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. mdpi.comurfu.rubohrium.com

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through bond rotations. libretexts.orgnih.govyoutube.com For a complex and sterically constrained molecule like this compound, MD simulations are an ideal tool to explore its conformational landscape.

By simulating the molecule's dynamics, researchers can:

Identify Stable Conformers: The simulation trajectory can be analyzed to find low-energy, stable conformations.

Determine Relative Stabilities: The potential energy of different conformers can be calculated to determine their relative populations at a given temperature.

Analyze Flexibility: MD simulations can reveal which parts of the this compound scaffold are rigid and which possess more conformational flexibility. The introduction of the bulky bromine atom at the 2-position likely introduces specific steric constraints that influence the accessible conformations compared to the parent strychnine (B123637) molecule. nih.govcsus.edu

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. libretexts.org MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules.

These simulations can provide insights into:

Solvation Shell Structure: How solvent molecules (e.g., water, chloroform) arrange themselves around the solute molecule.

Transport Properties: How the molecule diffuses through the solvent.

The choice of solvent can impact reactivity and spectroscopic properties. For instance, the ortho:para ratio in the bromination of some compounds is known to be influenced by the solvent. rsc.orgyoutube.com Similarly, the rate constants of certain reactions are highly dependent on the solvent's properties. researchgate.net MD simulations help to elucidate the molecular-level interactions that underpin these macroscopic observations.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule as complex as this compound, understanding its reaction mechanisms is crucial for controlling synthetic outcomes and predicting reactivity.

Transition State Characterization for Synthetic Reactions

The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction, representing the energetic barrier that must be overcome for reactants to transform into products. Characterizing the transition state is a cornerstone of understanding reaction mechanisms.

In the context of synthetic reactions involving this compound, such as its formation via electrophilic aromatic substitution on strychnine, computational methods like Density Functional Theory (DFT) would be employed. These calculations would aim to locate the geometry of the transition state structure. Key parameters that would be determined include the activation energy (the energy difference between the reactants and the transition state), which directly relates to the reaction rate.

Illustrative Data for a Hypothetical Reaction:

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on the bromination of strychnine to form this compound.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Formation of σ-complex | DFT (B3LYP/6-31G) | 15.2 | C2-Br: 2.5, C2-H: 1.3 |

| Proton Transfer | DFT (B3LYP/6-31G) | 5.8 | C2-H: 1.8, H-Base: 1.2 |

This data is illustrative and intended to demonstrate the output of computational studies.

Selectivity Predictions (Regioselectivity, Stereoselectivity)

Many chemical reactions can yield multiple products. Computational chemistry is instrumental in predicting the selectivity of a reaction, that is, which product is most likely to form.

Regioselectivity: In the case of the bromination of strychnine, the bromine atom can add to several positions on the aromatic ring. Computational models can predict the most favorable position by comparing the activation energies for the formation of each possible regioisomeric transition state. The pathway with the lowest activation energy will be the most kinetically favored, and its corresponding product will be the major one.

Stereoselectivity: Strychnine is a chiral molecule with multiple stereocenters. Reactions involving this compound could potentially lead to different stereoisomers. Computational methods can be used to model the transition states leading to each stereoisomer. By comparing the energies of these transition states, the stereochemical outcome of the reaction can be predicted.

Cheminformatics and Data Mining for Structure-Reactivity Relationships

Cheminformatics involves the use of computational and informational techniques to a wide range of problems in the field of chemistry. mewburn.com Data mining of chemical databases can reveal important structure-reactivity relationships.

For a class of compounds like strychnine alkaloids, a cheminformatics approach would involve compiling a dataset of known derivatives and their experimentally determined reactivities. Quantitative Structure-Activity Relationship (QSAR) models could then be developed. researchgate.netresearchgate.netnih.gov These models use molecular descriptors (computationally derived properties of the molecules, such as electronic properties, steric factors, and topological indices) to build a mathematical relationship with the observed reactivity.

| Molecular Descriptor | Description | Potential Influence on Reactivity |

| Hammett constants (σ) | A measure of the electron-donating or electron-withdrawing nature of substituents. | The bromine atom at the 2-position would have a specific σ value, influencing the electron density of the aromatic ring and thus its reactivity in further substitutions. |

| Steric parameters (e.g., Taft's Es) | A measure of the bulkiness of a substituent. | The size of the bromine atom at the 2-position could hinder the approach of reactants to nearby functional groups. |

| Topological indices | Numerical descriptors of the molecular structure. | These can be correlated with a wide range of chemical and physical properties. |

By analyzing a large dataset of related compounds, these models could predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding future synthetic efforts.

Applications of 2 Bromostrychnine in Academic Research and Method Development

As a Precursor or Intermediate in the Total Synthesis of Novel Strychnine (B123637) Analogs

The synthesis of novel strychnine analogs is a significant area of research, driven by the desire to explore structure-activity relationships, develop new therapeutic agents, or understand the biological mechanisms of action of these complex natural products. 2-Bromostrychnine has been identified as a key intermediate that can be transformed into various structural analogues of strychnine. By leveraging the reactivity of the bromine substituent, chemists can introduce different functional groups or modify existing ones, leading to a diverse library of strychnine derivatives.

For instance, research has shown that this compound can be converted into other functionalized strychnine derivatives, such as amino- and acetamido-substituted compounds. These transformations are crucial steps in building more complex structures or in preparing compounds with altered pharmacological profiles.

Table 7.1.1: Strychnine Analogs Derived from this compound

| Derivative Name | Description of Transformation |

| 2-Amino strychnine | Synthesized from this compound, likely via amination. |

| 2-Acetamidostrychnine | Synthesized from this compound, likely via amination and acetylation. |

These examples highlight the utility of this compound as a versatile building block in the synthesis of modified strychnine scaffolds, enabling the exploration of chemical space around this important alkaloid class. cusat.ac.in

In the Development of New Synthetic Methodologies

The inherent complexity of the strychnine skeleton presents significant challenges for synthetic chemists, making it an ideal testbed for developing and refining new synthetic methodologies. This compound, as a functionalized derivative, can serve as a target molecule or a substrate for testing the efficacy and selectivity of advanced synthetic transformations.

Methodologies such as C-H activation and directed bromination are critical for selectively functionalizing complex organic molecules. The development of regioselective C-H functionalization strategies, often employing transition metal catalysts, is vital for efficiently introducing new chemical bonds and functional groups without resorting to lengthy protection-deprotection sequences. For example, research into transition-metal-catalyzed C-H bromination aims to achieve site-selective halogenation, a process that could be applied to the synthesis or further modification of molecules like this compound. sigmaaldrich.comresearchgate.netsnnu.edu.cnscienceopen.com

While direct use of this compound as a substrate to develop these methods is not extensively detailed in the provided literature, its complex structure makes it a relevant target for such advanced synthetic strategies. The development of new methods for selective functionalization, including bromination or C-H activation, is essential for accessing complex alkaloid structures and their derivatives efficiently. sigmaaldrich.comresearchgate.netsnnu.edu.cnscienceopen.comscielo.org.za These advancements in synthetic methodology are crucial for both the synthesis of this compound itself and for the subsequent elaboration of its structure into novel analogs.

As a Model Compound for Studying Complex Alkaloid Chemistry

Alkaloids, by their very nature, represent some of the most structurally diverse and complex classes of natural products. Their intricate polycyclic frameworks, multiple stereocenters, and varied functional groups pose significant challenges for chemical investigation. This compound, being a functionalized derivative of strychnine, serves as an excellent model compound for studying various aspects of complex alkaloid chemistry.

The study of strychnine and its derivatives, including compounds like this compound, allows researchers to investigate:

Stereochemical control: Developing synthetic routes that precisely control the stereochemistry of multiple chiral centers.

Reaction mechanisms: Elucidating the mechanisms of reactions that occur on complex, rigid molecular scaffolds.

Structure-activity relationships: Understanding how modifications to the alkaloid structure, such as the introduction of a bromine atom, affect its chemical properties and biological activity. cusat.ac.innih.govuodiyala.edu.iq

By using this compound as a model, chemists can gain deeper insights into the reactivity patterns and synthetic challenges associated with the broader family of strychnos alkaloids and other complex nitrogen-containing natural products. cusat.ac.innih.govuodiyala.edu.iq

Utility in Advanced Analytical Method Validation and Development

The rigorous characterization and quality control of complex organic molecules are paramount in academic research and pharmaceutical development. This compound, as a specific chemical entity, necessitates the development and validation of advanced analytical methods to ensure its identity, purity, and accurate quantification. vulcanchem.com

The process of analytical method development and validation is critical for any chemical compound, especially those with complex structures like alkaloids. This involves establishing methods that are accurate, precise, specific, linear, sensitive (Limit of Detection - LOD, Limit of Quantitation - LOQ), and robust. researchgate.netjru-b.comqbdgroup.comsysrevpharm.orgamericanpharmaceuticalreview.com For a compound like this compound, these methods might include:

Chromatographic techniques (e.g., HPLC, GC): For separation and quantification, ensuring purity and identifying potential impurities.

Spectroscopic techniques (e.g., NMR, Mass Spectrometry, IR): For structural elucidation, confirmation of identity, and detailed characterization. vulcanchem.com

Physicochemical profiling: Determining properties such as solubility, melting point, and stability. vulcanchem.com

The validation of these analytical procedures, often guided by regulatory standards such as ICH guidelines, ensures that the data generated is reliable and reproducible. qbdgroup.comsysrevpharm.org Consequently, this compound can be used as an analyte to test and refine these advanced analytical methodologies, contributing to the broader field of chemical analysis.

Future Research Directions and Challenges in 2 Bromostrychnine Chemistry

Development of More Sustainable and Greener Synthetic Routes

The historical syntheses of strychnine (B123637) and its derivatives, while monumental achievements, often rely on multi-step processes with significant environmental footprints. wikipedia.org A primary challenge for future research is the development of synthetic pathways to 2-bromostrychnine that adhere to the principles of green chemistry, emphasizing waste prevention, atom economy, and the use of safer reagents and solvents. sumitomo-chem.co.jpchemmethod.com

Biocatalysis and Biosynthesis: Nature's own synthesis of strychnine, recently elucidated, provides the ultimate blueprint for a green approach. wikipedia.orgeurekalert.org The enzymatic pathways responsible for constructing the complex polycyclic framework operate with perfect stereoselectivity in water under ambient conditions. eurekalert.org Future research could focus on harnessing these biosynthetic enzymes, or engineered variants, to produce this compound or its precursors. nih.govresearchgate.net Biocatalysis could be employed for specific transformations on the strychnine core, offering a sustainable alternative to traditional chemical reagents. researchgate.netmdpi.com For instance, engineered enzymes could potentially perform the selective bromination of strychnine, bypassing the need for hazardous brominating agents.

Flow Chemistry and Cascade Reactions: Continuous flow chemistry is emerging as a powerful technology for safer, more efficient, and scalable organic synthesis. syrris.jpresearchgate.netnumberanalytics.com Implementing a flow process for the synthesis of this compound could offer improved control over reaction parameters, reduce reaction times, and minimize solvent waste. syrris.jpresearchgate.net Furthermore, designing cascade or domino reactions, where multiple bond-forming events occur in a single operation, represents a highly efficient strategy for constructing the complex core. chemistryviews.org A key goal would be to develop a cascade reaction that introduces the bromine atom as part of a sequence that builds the heterocyclic framework, thereby significantly shortening the synthetic route. chemistryviews.org

Alternative Solvents and Reagents: A move away from toxic and volatile organic solvents is a central tenet of green chemistry. chemmethod.commdpi.com Research into the use of deep eutectic solvents (DESs) or supercritical fluids like CO2 as reaction media for the synthesis and derivatization of the strychnine scaffold could drastically reduce the environmental impact. mdpi.comnih.govconsensus.app The use of hypervalent iodine reagents, which are environmentally benign, has already shown promise in the synthesis of isostrychnine (B1248549) and could be adapted for greener routes to its bromo-derivative. thieme.de

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The this compound molecule possesses a rich tapestry of functional groups and C-H bonds, offering numerous opportunities for novel chemical transformations. The bromine atom, in particular, serves as a versatile synthetic handle for a wide array of derivatization strategies, primarily through cross-coupling reactions.

Late-Stage Functionalization: A major frontier in modern organic synthesis is late-stage functionalization (LSF), where C-H bonds on a complex core are selectively converted into new functional groups. unina.it For this compound, this presents a powerful strategy to rapidly generate a library of analogs. Research efforts will likely focus on developing catalytic systems, particularly those based on palladium, rhodium, or iridium, for the selective C-H activation and subsequent functionalization of the aromatic and aliphatic regions of the molecule. rutgers.eduprinceton.edunumberanalytics.commt.com This approach bypasses the need for lengthy de novo syntheses for each new derivative.

Photoredox and Organometallic Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new bonds under gentle conditions. unina.itthieme.dersc.org This technology could unlock novel reactivity for this compound, enabling, for example, the direct acylation or alkylation of the aromatic ring via radical mechanisms. rsc.org The development of organopalladium coupling reactions has been a tour de force in many total syntheses of strychnine, and this will continue to be a vital tool for derivatizing the 2-bromo position. organic-chemistry.org Future work will likely explore new and more efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a diverse range of substituents at the C2 position. wikipedia.orgunina.it

Exploring the Strychnine Backbone: Beyond the bromine handle, the inherent reactivity of the strychnine framework itself remains an area for exploration. The development of selective reactions that modify the existing rings—for instance, through ring-opening, expansion, or rearrangement—could lead to entirely new molecular architectures with potentially novel biological activities.

Advanced Computational Modeling for Predictive Chemistry

The sheer complexity of this compound makes experimental exploration of its chemical space a time-consuming and resource-intensive endeavor. Advanced computational modeling and predictive chemistry are set to become indispensable tools for guiding and accelerating research in this area. rsc.org

Mechanism Elucidation and Reactivity Prediction: Density Functional Theory (DFT) calculations have become crucial for understanding the intricate mechanisms of complex organic reactions. sumitomo-chem.co.jpnih.govuio.norsc.org For this compound, computational studies can be used to predict the most likely sites for C-H activation, to understand the stereochemical outcomes of reactions, and to rationalize the reactivity of different functional groups. nih.govbiorxiv.org By simulating reaction pathways and calculating transition state energies, researchers can screen potential reactions in silico before committing to laboratory experiments, saving time and resources. sumitomo-chem.co.jpethz.ch

Computer-Aided Synthesis Planning: Software capable of autonomous retrosynthetic analysis is rapidly advancing. researchgate.netnih.gov These tools can propose novel and efficient synthetic routes to complex targets like strychnine and its derivatives. rsc.orgresearchgate.netrsc.org By integrating known chemical reactions and strategic principles, these programs can identify non-intuitive pathways that a human chemist might overlook. Future iterations of these programs, equipped with larger reaction knowledge bases and more sophisticated algorithms, will be instrumental in designing the next generation of syntheses for this compound. nih.gov

Predictive Models for Molecular Properties: Computational models are not limited to reactivity. They can also be used to predict a wide range of molecular properties, including spectroscopic data (NMR, IR) and physicochemical properties like lipophilicity (logD). thieme.deresearchgate.net For a complex molecule like strychnine, accurately predicting these properties can aid in structure elucidation and in the design of derivatives with specific desired characteristics. researchgate.net

Integration of Automated Synthesis and High-Throughput Experimentation

To fully capitalize on the synthetic possibilities offered by this compound, a shift from traditional, manual laboratory work to more automated and high-throughput approaches is necessary. This integration of technology will dramatically accelerate the pace of discovery. nso-journal.org

Automated Synthesis Platforms: The development of automated synthesis platforms, often based on flow chemistry or robotic liquid handlers, allows for the rapid and reproducible synthesis of molecules. syrris.jpnso-journal.org Such systems can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govnih.gov Applying this technology to this compound would enable the creation of large libraries of derivatives for biological screening. nih.gov For example, an automated platform could systematically perform a matrix of cross-coupling reactions at the 2-bromo position with a diverse set of building blocks.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific activity. japsonline.comnih.govassay.works By combining an automated synthesis platform with HTS, researchers can create a closed-loop discovery engine. A library of this compound derivatives could be synthesized and then immediately screened for a desired biological effect. nih.gov The results of the screen can then inform the design of the next generation of compounds to be synthesized, creating an iterative cycle of design, synthesis, and testing. nih.gov Microdroplet reaction technology, which allows for rapid reaction optimization using minuscule amounts of material, could also be employed to quickly find the best conditions for new derivatization reactions before scaling up. frontiersin.org This approach not only accelerates the discovery of active compounds but also provides rich datasets for building structure-activity relationship (SAR) models.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 2-Bromostrychnine, and how are spectral discrepancies resolved?

- Methodological Answer : Characterize this compound using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Compare observed peaks to literature values for strychnine derivatives, noting bromine-induced deshielding in -NMR (~0.3–0.5 ppm downfield shifts for protons near the bromine). Resolve discrepancies by re-examining sample purity (e.g., via HPLC) and solvent effects. Cross-validate with X-ray crystallography if crystalline samples are obtainable .

Q. How is this compound synthesized, and what are critical reaction optimization parameters?

- Methodological Answer : Synthesize via electrophilic bromination of strychnine using N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere. Monitor reaction progress via TLC (Rf ~0.4 in 9:1 CHCl₃:MeOH). Optimize by adjusting temperature (20–25°C), stoichiometry (1.1–1.3 eq NBS), and reaction time (4–6 hrs). Purify via column chromatography (silica gel, gradient elution) to isolate ≥95% purity. Validate yields using gravimetric analysis and spectroscopic confirmation .

Q. What are the primary pharmacological targets of this compound, and how are its inhibitory effects quantified?

- Methodological Answer : Target glycine receptors (GlyRs) in spinal cord neurons using patch-clamp electrophysiology. Prepare neuronal cultures from rodent models, apply this compound (1–100 µM), and measure chloride current inhibition. Calculate IC₅₀ via dose-response curves (GraphPad Prism). Include positive controls (e.g., strychnine) and account for non-specific binding using scrambled peptide controls .

Advanced Research Questions

Q. How can computational modeling resolve conflicting binding affinity data for this compound at GlyRs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using GlyR α1 subunit crystal structures (PDB: 3JAD). Compare binding poses with strychnine to identify bromine-specific interactions (e.g., halogen bonding with Thr192). Validate via mutagenesis studies (e.g., Thr192Ala mutants) and measure shifts in IC₅₀. Use molecular dynamics simulations (AMBER) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental design strategies mitigate batch-to-batch variability in this compound neurotoxicity assays? **

- Methodological Answer : Standardize protocols using:

- Reagent validation : Verify NBS lot consistency via -NMR prior to synthesis.

- Blinded analysis : Assign independent researchers to prepare/test batches to avoid observer bias.

- Statistical powering : Use G*Power to determine sample size (α=0.05, β=0.2) for ANOVA comparisons.

- Negative controls : Include vehicle (DMSO) and scrambled compound groups .

Q. How should researchers address contradictions in reported LD₅₀ values for this compound across animal models?

- Methodological Answer : Conduct meta-analysis of existing LD₅₀ data (e.g., murine vs. avian models) using RevMan software. Assess heterogeneity via I² statistics; if I² >50%, apply random-effects models. Validate via standardized acute toxicity testing (OECD 423) under controlled conditions (fasted animals, single-dose administration). Report 95% confidence intervals and species-specific metabolic pathways (e.g., cytochrome P450 isoform activity) .

Data Presentation Guidelines

Q. What are best practices for presenting this compound crystallographic data in publications?

- Methodological Answer : Report CCDC deposition number, space group, and R-factor (e.g., R1 <0.05). Include ORTEP diagrams with thermal ellipsoids at 50% probability. Tabulate bond lengths/angles (±0.01 Å/±0.1°), highlighting deviations from strychnine. Use CIF files for supplementary data and validate via checkCIF/PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.